molecular formula C4H8O5Si B15090993 CID 21119041

CID 21119041

Katalognummer: B15090993
Molekulargewicht: 164.19 g/mol
InChI-Schlüssel: GRXLILSSEZSJHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(DIHYDROXYMETHYLSILYL)OXY]PROPIONIC ACID is a silicon-containing organic compound with the molecular formula C5H12O5Si It is characterized by the presence of a propionic acid moiety linked to a dihydroxymethylsilyl group through an oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(DIHYDROXYMETHYLSILYL)OXY]PROPIONIC ACID typically involves the reaction of propionic acid derivatives with silanol compounds. One common method is the esterification of propionic acid with dihydroxymethylsilane under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of 2-[(DIHYDROXYMETHYLSILYL)OXY]PROPIONIC ACID can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like distillation and crystallization are used to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(DIHYDROXYMETHYLSILYL)OXY]PROPIONIC ACID undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form silane derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of silane derivatives.

    Substitution: Formation of halogenated or alkoxylated products.

Wissenschaftliche Forschungsanwendungen

2-[(DIHYDROXYMETHYLSILYL)OXY]PROPIONIC ACID has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of silicon-based polymers and materials.

    Biology: Investigated for its potential role in biomolecule stabilization and as a component in drug delivery systems.

    Medicine: Explored for its use in developing novel therapeutic agents and diagnostic tools.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of 2-[(DIHYDROXYMETHYLSILYL)OXY]PROPIONIC ACID involves its interaction with molecular targets through its functional groups. The hydroxyl and carboxyl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The silicon moiety can enhance the stability and reactivity of the compound, making it suitable for specific applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(TRIMETHYLSILYL)OXY]PROPIONIC ACID
  • 2-[(DIMETHYLSILYL)OXY]PROPIONIC ACID
  • 2-[(METHYLSILYL)OXY]PROPIONIC ACID

Uniqueness

2-[(DIHYDROXYMETHYLSILYL)OXY]PROPIONIC ACID is unique due to the presence of two hydroxyl groups on the silicon atom, which imparts distinct chemical reactivity and stability compared to its analogs. This makes it particularly valuable in applications requiring specific functionalization and enhanced performance.

Eigenschaften

Molekularformel

C4H8O5Si

Molekulargewicht

164.19 g/mol

InChI

InChI=1S/C4H8O5Si/c1-2(3(5)6)9-10-4(7)8/h2,4,7-8H,1H3,(H,5,6)

InChI-Schlüssel

GRXLILSSEZSJHL-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)O)O[Si]C(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.